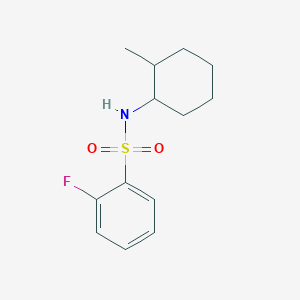

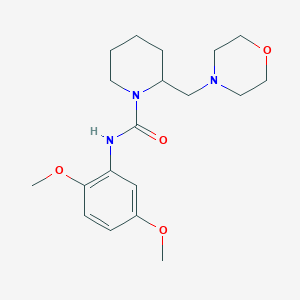

2-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide involves intricate organic synthesis techniques. One approach includes the utilization of rearrangement reactions based on the structure of N-fluoro-N-alkyl benzenesulfonamide, which proceeds readily under mild conditions, offering a variety of benzenesulfonamides along with aldehydes or ketones. This reaction highlights the broad substrate scope and simple operations involved in the synthesis process (Wang, Pu, & Yang, 2018).

Molecular Structure Analysis

Investigations into the crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, provide insight into the molecular structure of 2-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide. These studies reveal the significance of packing patterns, intermolecular interactions, and the role of the sulfonyl-O atom and the carbonyl-O atom as the hydrogen bond acceptors, thereby shedding light on the molecular architecture and stability of such compounds (Suchetan et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of benzenesulfonamide derivatives is influenced by the introduction of fluorine atoms, which can preserve potency while enhancing selectivity for specific biochemical targets. This property is crucial in the development of potent and selective inhibitors for therapeutic applications, as demonstrated by the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides with fluorine substitutions (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, can be extensively studied through crystallographic analyses. These studies provide valuable data on the conformational preferences and stability of such compounds in different environmental conditions, contributing to a deeper understanding of their physical characteristics (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide and related compounds, including reactivity, stability, and interaction with biological molecules, are central to their applications in medicinal chemistry and organic synthesis. The introduction of fluorine atoms often enhances these properties, making these compounds valuable in the design of new pharmaceuticals and chemical reagents (Pal et al., 2003).

Aplicaciones Científicas De Investigación

Selective Cyclooxygenase-2 Inhibition

- Enhancement of Selectivity Through Fluorine Introduction: Research has shown that introducing a fluorine atom into sulfonamide derivatives can significantly enhance selectivity for cyclooxygenase-2 (COX-2) inhibition. This finding is crucial for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain, as demonstrated by the compound JTE-522, which is a highly selective and orally active COX-2 inhibitor currently in phase II clinical trials (Hashimoto et al., 2002).

Electrophilic Asymmetric Fluorination

- Novel Methods for Fluorination: The development of novel methods for the construction of fluorinated compounds, including those utilizing sulfonamide frameworks, represents a significant advancement in synthetic chemistry. These methods facilitate the creation of compounds with potential applications in pharmaceuticals and materials science (Liu, Shibata, & Takéuchi, 2000).

Antimicrobial Activity

- Sulfonamide Derivatives as Antimicrobial Agents: A series of sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds with the sulfonamide moiety have shown promising results against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. This research highlights the potential of sulfonamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).

Fluorophores for Zinc(II) Detection

- Development of Zinc(II) Specific Fluorophores: The synthesis and evaluation of fluorophores that fluoresce upon binding with zinc ions have significant implications for biological and medical research, particularly in studying intracellular zinc levels. These studies provide insight into the design and application of fluorescent probes for metal ion detection (Kimber et al., 2001).

Perfluorinated Organic Acids and Amides in Human Serum and Milk

- Monitoring Human Exposure to Perfluorochemicals: The development of high-throughput methods for measuring trace levels of perfluorochemicals in human serum and milk is crucial for assessing exposure to these compounds. Such research is vital for understanding the potential health risks associated with perfluorochemical exposure (Kuklenyik et al., 2004).

Propiedades

IUPAC Name |

2-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2S/c1-10-6-2-4-8-12(10)15-18(16,17)13-9-5-3-7-11(13)14/h3,5,7,9-10,12,15H,2,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCFAKAQHJXNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)

![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)

![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)